

Spectroscopic Data of 3-Cyclopropylpyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclopropylpyridin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Cyclopropylpyridin-4-amine**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, and key characteristics for IR and Mass Spectrometry, based on the chemical structure. Detailed, standardized experimental protocols for obtaining such data are also included for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data, and the expected key signals in infrared (IR) spectroscopy and mass spectrometry (MS) for **3-Cyclopropylpyridin-4-amine**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	d	1H	H-6 (Pyridine)
~7.85	s	1H	H-2 (Pyridine)
~6.60	d	1H	H-5 (Pyridine)
~4.50	br s	2H	-NH ₂
~1.80	m	1H	-CH- (Cyclopropyl)
~0.95	m	2H	-CH ₂ - (Cyclopropyl)
~0.65	m	2H	-CH ₂ - (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~152.0	C-4 (Pyridine, C-NH ₂)
~148.5	C-2 (Pyridine)
~147.0	C-6 (Pyridine)
~120.5	C-3 (Pyridine, C-cyclopropyl)
~108.0	C-5 (Pyridine)
~12.0	-CH- (Cyclopropyl)
~8.0	-CH ₂ - (Cyclopropyl)

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
3450 - 3300	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	C-H stretching of the aromatic pyridine ring and cyclopropyl group
1650 - 1580	N-H bending (scissoring) of the primary amine
1600 - 1450	C=C and C=N stretching of the pyridine ring
1350 - 1250	C-N stretching of the aromatic amine
~1020	Cyclopropyl ring breathing

Table 4: Expected Mass Spectrometry Fragmentation

m/z Value	Fragment Interpretation
134	Molecular ion [M] ⁺
133	[M-H] ⁺ , loss of a hydrogen atom
119	[M-NH ₃] ⁺ , loss of ammonia
105	[M-C ₂ H ₅] ⁺ , loss of an ethyl group from the cyclopropyl ring
78	Pyridine radical cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Cyclopropylpyridin-4-amine** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Tune and match the probe for the respective nucleus (^1H or ^{13}C).

- ^1H NMR Acquisition:

- Set the spectral width to approximately 15 ppm.
- Use a standard 30° or 45° pulse sequence.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Set a relaxation delay of 1-2 seconds between scans.

- ^{13}C NMR Acquisition:

- Set the spectral width to approximately 220 ppm.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Employ a relaxation delay of 2-5 seconds.

- Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum.

- Reference the spectrum to the TMS signal at 0 ppm.
- Perform baseline correction.
- For ^1H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of solid **3-Cyclopropylpyridin-4-amine** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR setup.
- Acquisition:
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

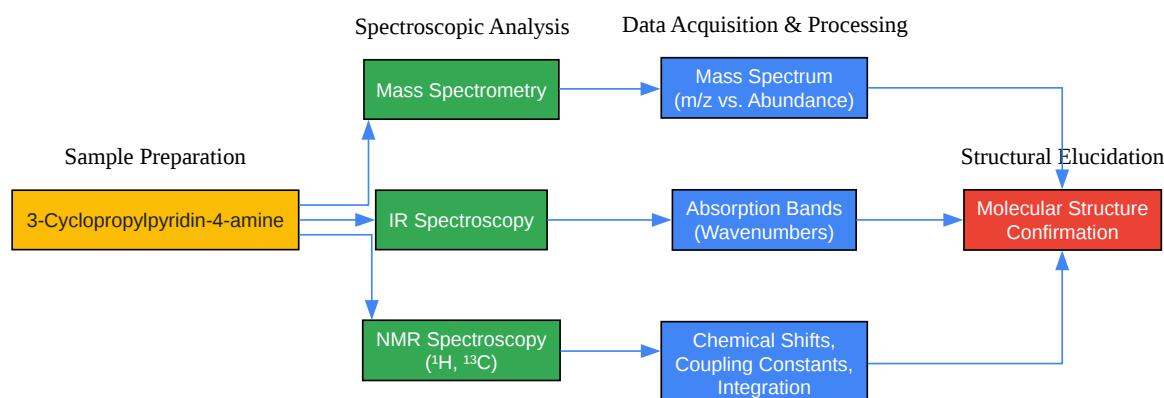
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations



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